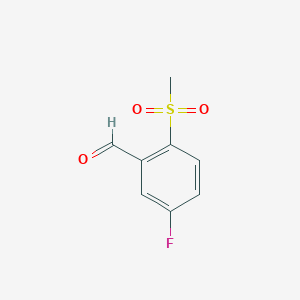

5-Fluoro-2-(methylsulfonyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTFMXNEDDIEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382242 | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-71-8 | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-(methylsulfonyl)benzaldehyde chemical properties

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde for Advanced Synthesis

Abstract

This compound (CAS No. 849035-71-8) is a trifunctional aromatic building block of increasing importance in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom, offers a versatile platform for the construction of complex molecular scaffolds. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the sulfone group can act as a hydrogen bond acceptor and influence solubility. The aldehyde provides a reactive handle for a multitude of transformations, including condensations and reductive aminations. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic route, key reactivity patterns, and its potential applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 849035-71-8 | [1][2] |

| Molecular Formula | C₈H₇FO₃S | [1][2] |

| Molecular Weight | 202.20 g/mol | [1][2] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | - |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)F)C=O | [3] |

Proposed Synthesis Pathway

While specific manufacturing protocols for this compound are proprietary, a chemically sound and efficient pathway can be proposed based on established organosulfur and aromatic chemistry principles. The following multi-step synthesis starts from the readily available 4-fluorotoluene.

Caption: Proposed multi-step synthesis of this compound.

Causality and Protocol Outline:

-

Step 1: Benzylic Bromination: The synthesis logically commences with the selective bromination of 4-fluorotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position over aromatic bromination.

-

Step 2: Nucleophilic Substitution with Thiomethoxide: The resulting benzyl bromide is an excellent electrophile. It undergoes a straightforward Sₙ2 reaction with sodium thiomethoxide (NaSMe) to form the corresponding thioether. This step efficiently installs the required sulfur atom.

-

Step 3: Oxidation to the Sulfone: The thioether is then oxidized to the target sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective for this transformation, providing the stable sulfonyl group. This oxidation is a crucial step that significantly modifies the electronic properties of the aromatic ring.

-

Step 4: Conversion to Aldehyde: The final step involves the oxidation of the benzyl bromide to the benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a classic and reliable method for this conversion, avoiding over-oxidation to the carboxylic acid.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the distinct reactivity of its three functional components.

Caption: Key reactive sites on this compound.

-

The Aldehyde Group: As a primary center of reactivity, the aldehyde is susceptible to a wide range of transformations common in pharmaceutical synthesis.[4] These include Wittig reactions to form alkenes, reductive amination to generate secondary and tertiary amines, and condensation reactions with hydrazines or other binucleophiles to form heterocyclic systems.

-

The Fluorinated Aromatic Ring: The fluorine atom and the powerful electron-withdrawing methylsulfonyl group activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr).[5] This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols), providing a route to further functionalized derivatives.

-

The Methylsulfonyl Group: The sulfone is a strong electron-withdrawing group and a potent hydrogen bond acceptor. While generally stable, its presence significantly lowers the electron density of the aromatic ring, influencing the regioselectivity of substitution reactions.

Exemplary Protocol: Synthesis of a Phthalazinone Core

This protocol demonstrates the utility of the aldehyde group in a key condensation reaction for building heterocyclic scaffolds, adapted from methodologies used in the synthesis of PARP inhibitors.[6]

Objective: To synthesize a 1-substituted phthalazinone via condensation with hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol, Reagent Grade

-

Acetic Acid, Glacial

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol (approx. 0.1 M concentration).

-

Addition of Reagent: Add 1.1 equivalents of hydrazine hydrate to the solution dropwise at room temperature.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Cool the concentrated mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Discovery and Medicinal Chemistry

This aldehyde is not merely a synthetic intermediate; it is a strategic tool for molecular design. The incorporation of fluorine and sulfone moieties can impart desirable drug-like properties.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into a drug candidate can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. The methylsulfonyl group is a strong hydrogen bond acceptor, which can also anchor a molecule within a receptor's active site.

The diagram below illustrates a hypothetical pathway where this compound is used to synthesize a complex, drug-like heterocyclic core, showcasing its potential as a foundational scaffold.

Caption: Hypothetical application of the title compound in constructing complex drug-like molecules.

Anticipated Spectroscopic Characterization

While verified spectra are not publicly available, the key features in ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecular structure.

-

¹H NMR:

-

Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.2 ppm.

-

Aromatic Protons: Three protons are expected in the aromatic region (δ 7.5-8.5 ppm). Due to coupling with each other and the ¹⁹F atom, they will exhibit complex splitting patterns (doublets of doublets or multiplets).

-

Methyl Protons (SO₂CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the range of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Methyl Carbon (SO₂CH₃): Expected around δ 40-45 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from structurally analogous compounds.[7][8]

Identified Hazards from Analogues:

| Hazard Statement | GHS Code | Classification | Source (Analogue) |

| Causes skin irritation | H315 | Skin Irrit. 2 | [7][8] |

| Causes serious eye irritation | H319 | Eye Irrit. 2 | [7][8] |

| May cause respiratory irritation | H335 | STOT SE 3 | [7][8] |

| Combustible liquid | H227 | Flam. Liq. 4 |

Recommended Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Disclaimer: This guide is for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- Supporting Information for a relevant chemical publication.

- Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.

-

Amerigo Scientific. This compound. Available at: [Link]

- Sigma-Aldrich.

- CymitQuimica. Safety Data Sheet: 2-Fluoro-4-(methylsulfonyl)benzaldehyde. (2024-12-19).

-

PubChem. Patent US-12398289-B2: Electrocoat composition. Available at: [Link]

- Google Patents. US3876708A: Orthocarbonic acid esters.

-

PubChem. Patent WO-2020126841-A1: Moisture-curing polyurethane composition containing oxazolidine. Available at: [Link]

- Google Patents. US3689660A: Stable liquid antimicrobial composition.

- CAS. CA Database Summary Sheet (DBSS). (2023-02-04).

- Medicines for All Institute (M4ALL), VCU.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.

-

PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. Available at: [Link]

- ChemRxiv.

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Liao, H. et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Org. Inorg. Chem. (2024). Available at: [Link]

-

ResearchGate. Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Available at: [Link]

- Benchchem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 849035-71-8|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS 849035-71-8) has emerged as a valuable building block, particularly in the synthesis of targeted therapeutics. Its utility is underscored by the presence of three key functional groups: a reactive aldehyde, an electron-withdrawing sulfonyl group, and a strategically placed fluorine atom. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a promising class of targets in oncology and inflammation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 849035-71-8 | [1][2] |

| Molecular Formula | C₈H₇FO₃S | [1][3] |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | Solid (predicted) | [4] |

| Predicted XlogP | 0.7 | [3] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, we can predict its spectral characteristics based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized or purchased material.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton will appear as a singlet in the downfield region, typically around 10.0 ppm. The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom. The methyl protons of the sulfonyl group will appear as a sharp singlet, likely in the range of 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal, expected in the region of 190-195 ppm. The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon of the sulfonyl group will be observed in the aliphatic region, likely around 40-45 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A strong C=O stretch for the aldehyde will be prominent around 1700-1720 cm⁻¹. The S=O stretches of the sulfonyl group will appear as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the methylsulfonyl group (-SO₂CH₃).

Synthesis of this compound: A Proposed Route

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established organometallic and oxidation chemistry. The following proposed synthesis is a self-validating system, with each step being a well-established transformation.

Caption: A proposed two-step synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzaldehyde

-

To a solution of 1-bromo-4-fluoro-2-(methylthio)benzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-(methylthio)benzaldehyde.

Causality Behind Experimental Choices: The use of n-butyllithium at low temperatures is a standard and efficient method for generating an aryllithium species from an aryl bromide. DMF serves as the formylating agent. The aqueous workup neutralizes any remaining organolithium species and allows for the extraction of the product.

Step 2: Oxidation to this compound

-

Dissolve the 5-fluoro-2-(methylthio)benzaldehyde from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

To this solution, add an oxidizing agent such as Oxone® (2.2 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature with an ice bath if necessary.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

If using Oxone®, filter the reaction mixture to remove inorganic salts. If using m-CPBA, a basic wash (e.g., saturated sodium bicarbonate solution) may be necessary during the workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: Oxone® and m-CPBA are common and effective reagents for the oxidation of sulfides to sulfones. The use of two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

Application in the Synthesis of BET Bromodomain Inhibitors

A primary and high-value application of this compound is as a key intermediate in the synthesis of BET bromodomain inhibitors. These inhibitors are of significant interest in cancer therapy due to their ability to downregulate the expression of key oncogenes like c-MYC.[5] The benzimidazole scaffold is a privileged structure in the design of such inhibitors.

Mechanism of Action of BET Bromodomain Inhibitors

Caption: The mechanism of action of BET bromodomain inhibitors.

BET proteins, such as BRD4, act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails via their bromodomains. This interaction tethers them to chromatin, where they recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. In many cancers, this process leads to the overexpression of oncogenes like c-MYC, driving cell proliferation and survival.

BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains. This binding event displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery and leading to the downregulation of target gene expression.

Representative Synthesis of a Benzimidazole-Based BET Inhibitor

The following is a representative, multi-step synthesis of a benzimidazole-based BET inhibitor, adapted from known methodologies, utilizing this compound as a key starting material.[6]

Caption: A general synthetic workflow for a benzimidazole-based BET inhibitor.

Experimental Protocol (Representative)

Step 1: Condensation to form the Benzimidazole Core

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water.

-

Add sodium bisulfite (NaHSO₃) (1.1 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the 2-(5-fluoro-2-(methylsulfonyl)phenyl)-5-bromo-1H-benzimidazole.

Step 2: N-Alkylation

-

To a solution of the benzimidazole from Step 1 in DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Add the desired alkylating agent (R-X, e.g., an alkyl halide) (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Step 3: Suzuki Coupling

-

Combine the N-alkylated bromo-benzimidazole from Step 2, an appropriate isoxazole boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture with argon or nitrogen and then heat to reflux until the reaction is complete.

-

Cool the reaction, dilute with water, and extract the final product with an organic solvent.

-

Purify the final compound by column chromatography or recrystallization to yield the target BET inhibitor.

Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry. Its strategic combination of a reactive aldehyde, a fluorine atom, and a methylsulfonyl group makes it an ideal starting material for the synthesis of complex heterocyclic structures, most notably benzimidazole-based BET bromodomain inhibitors. The synthetic routes outlined in this guide, while based on established chemical principles, provide a robust framework for researchers to access this valuable compound and its derivatives. As the quest for more selective and potent targeted therapies continues, the demand for such sophisticated and strategically designed chemical intermediates is expected to grow, further solidifying the importance of this compound in the drug discovery and development pipeline.

References

-

PubChemLite (n.d.). This compound (C8H7FO3S). Retrieved from [Link]

- Hay, D., Fedorov, O., Filippakopoulos, P., Martin, S., Philpott, M., Picaud, S., ... & Brennan, P. E. (2014). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm, 5(3), 366-371.

- Zhang, G., Smith, N. D., & Keats, J. A. (2017). Design, Synthesis, and Pharmacological Characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide Derivatives as BRD4 Inhibitors against Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters, 8(11), 1147–1151.

Sources

- 1. scbt.com [scbt.com]

- 2. 849035-71-8|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H7FO3S) [pubchemlite.lcsb.uni.lu]

- 4. 5-氟-2-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. onclive.com [onclive.com]

- 6. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of complex and highly functionalized target molecules. 5-Fluoro-2-(methylsulfonyl)benzaldehyde emerges as a compound of significant interest, embodying a unique convergence of three critical chemical motifs: an aromatic aldehyde, a fluorine substituent, and a methylsulfonyl group. This guide provides an in-depth technical overview of its molecular characteristics, a robust protocol for its synthesis and characterization, and an exploration of its potential applications, grounded in the established principles of organic chemistry and drug design.

The aldehyde group serves as a versatile reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions, making it a cornerstone for constructing larger molecular frameworks.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, a tactic widely employed in pharmaceutical development.[3][4] Simultaneously, the methylsulfonyl group, a metabolically stable and hydrophilic moiety, is recognized for its ability to improve the solubility and pharmacokinetic profile of drug candidates.[5][6] The convergence of these three groups in a single, readily functionalized scaffold makes this compound a high-value intermediate for the synthesis of novel therapeutic agents and advanced materials.

Core Molecular Properties and Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 202.20 g/mol | [4][7] |

| Molecular Formula | C₈H₇FO₃S | [4][7] |

| CAS Number | 849035-71-8 | [4][7] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)F)C=O | [6][8] |

| InChI Key | RNTFMXNEDDIEGZ-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound can be logically achieved through the oxidation of its thioether precursor, 5-fluoro-2-(methylthio)benzaldehyde. This two-step conceptual approach, starting from a commercially available precursor, leverages well-established and high-yielding transformations in organic synthesis.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)benzaldehyde

This protocol describes a general method for the oxidation of a sulfide to a sulfone, a reliable and widely used transformation.[9][10] The choice of oxidizing agent is critical; meta-chloroperoxybenzoic acid (m-CPBA) is a common choice, though alternatives like Oxone® (potassium peroxymonosulfate) can also be effective.

Materials and Equipment:

-

5-Fluoro-2-(methylthio)benzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-(methylthio)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Addition of Oxidant: To the cooled solution, add m-CPBA (approximately 2.2-2.5 eq) portion-wise over 15-20 minutes. The slight excess ensures complete conversion of the sulfide and any intermediate sulfoxide to the desired sulfone. Causality: Adding the oxidant slowly at 0°C helps to control the exothermic reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution and stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x, to remove m-chlorobenzoic acid byproduct), water (1x), and finally brine (1x). Self-Validation: The bicarbonate wash is crucial; successful removal of the acid byproduct can often be observed by the cessation of gas evolution (CO₂).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization: A Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (Proton NMR):

-

Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of ~10.0-10.5 ppm . This significant downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as complex multiplets between ~7.5-8.2 ppm . The specific coupling patterns will be influenced by both the fluorine atom (¹⁹F-¹H coupling) and the adjacent protons.

-

Methyl Protons (SO₂CH₃): A sharp singlet is anticipated around ~3.2-3.4 ppm , corresponding to the three equivalent protons of the methylsulfonyl group.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate at ~190-195 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (~115-145 ppm ). The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling, with a large coupling constant.

-

Methyl Carbon (SO₂CH₃): The methyl carbon of the sulfonyl group will appear as a single peak around ~44-46 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde C-H |

| ~1700-1715 | C=O Stretch | Aldehyde Carbonyl |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1310-1330 | Asymmetric SO₂ Stretch | Sulfone |

| ~1140-1160 | Symmetric SO₂ Stretch | Sulfone |

| ~1200-1250 | C-F Stretch | Aryl-Fluoride |

Causality: The strong electron-withdrawing nature of both the aldehyde and methylsulfonyl groups is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at an m/z corresponding to the molecular weight, 202.20 .

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, the [M+H]⁺ ion would be targeted, with a predicted m/z of 203.01728 for the C₈H₈FO₃S⁺ species.[8]

-

Key Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO, -29 Da) or carbon monoxide (CO, -28 Da) after initial ionization.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly attractive building block for several areas of chemical research, particularly in drug discovery.

Diagram of Potential Applications

Caption: Key application areas for this compound.

The aldehyde functionality allows for its incorporation into diverse molecular scaffolds through reactions such as:

-

Reductive Amination: To introduce substituted amine functionalities, crucial for interacting with biological targets.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of molecular frameworks.

-

Aldol and Knoevenagel Condensations: To create more complex carbon skeletons.

The fluorine and methylsulfonyl groups act as "property modulators." The fluorine can block sites of metabolic oxidation and engage in favorable interactions within protein binding pockets. The methylsulfonyl group can enhance aqueous solubility and act as a hydrogen bond acceptor, improving the overall drug-like properties of the final compound.[5]

Conclusion

This compound stands as a strategically designed and highly versatile chemical intermediate. Its molecular architecture provides a robust platform for the efficient synthesis of complex molecules with tunable physicochemical and pharmacological properties. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to utilize this compound effectively. As the demand for sophisticated and precisely engineered molecules continues to grow in the pharmaceutical and materials science sectors, the utility of such well-equipped building blocks will undoubtedly become even more critical.

References

-

Mague, J. T. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. All Buisness Templates. [Link]

-

Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Red Paper. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

PubChemLite. (2025). This compound (C8H7FO3S). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

-

eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. [Link]

-

Preprints.org. (n.d.). 12 Examples of IR-Spectra. [Link]

-

ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

- Google Patents. (n.d.).

-

Chegg. (2020). Spectral analysis interpretation for Benzaldehyde including IR, proton NMR, carbon NMR, and mass spectrum (MS). [Link]

-

Sparrow Chemical. (n.d.). Benzaldehyde Series. [Link]

-

ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. [Link]

-

PubMed Central. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). [Link]

-

Wikipedia. (n.d.). Methylsulfonylmethane. [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 849035-71-8|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C8H7FO3S) [pubchemlite.lcsb.uni.lu]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. 1523116-19-9|2-Fluoro-5-(methylsulphonyl)benzaldehyde|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Sulfonylbenzaldehydes

5-Fluoro-2-(methylsulfonyl)benzaldehyde is a strategically important organic compound that serves as a versatile building block in medicinal chemistry and fine chemical synthesis.[1][2] Its structure, featuring a trifunctionalized benzene ring with an aldehyde, a fluoro group, and a methylsulfonyl group, offers a unique combination of reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[1][3]

The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This is a well-established strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] The methylsulfonyl group, a potent electron-withdrawing group and a hydrogen bond acceptor, further modulates the electronic properties of the aromatic ring and can improve the solubility and metabolic resistance of parent molecules.[6] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers in the field.

Molecular Structure and Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 849035-71-8 | [7][8][9] |

| Molecular Formula | C8H7FO3S | [7][8][9] |

| Molecular Weight | 202.20 g/mol | [7][8][9] |

| Appearance | Solid | [10] |

| SMILES | CS(=O)(=O)c1ccc(F)cc1C=O | [10] |

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; O1 [label="O"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; F1 [label="F"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Aldehyde group C1 -- C2 [len=1.5]; C1 -- H1 [len=1.0]; C1 -- O1 [len=1.5, style=double];

// Benzene ring C2 -- C3 [len=1.5]; C2 -- C7 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5];

// Ring substituents C3 -- H5 [len=1.0]; C4 -- F1 [len=1.0]; C5 -- H6 [len=1.0]; C6 -- H7 [len=1.0];

// Sulfonyl group C7 -- S1 [len=1.5]; S1 -- O2 [len=1.5, style=double]; S1 -- O3 [len=1.5, style=double]; S1 -- C8 [len=1.5]; C8 -- H2 [len=1.0]; C8 -- H3 [len=1.0]; C8 -- H4 [len=1.0]; } Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted chlorobenzaldehyde. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles.[11]

Experimental Protocol (Adapted from a general procedure for p-methylsulfonyl benzaldehyde)[11]

Step 1: Synthesis of 4-(Methylthio)benzaldehyde from 4-Chlorobenzaldehyde [11]

-

To a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., DMF or DMSO), add sodium methanethiolate.

-

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(methylthio)benzaldehyde.

Step 2: Oxidation to 4-(Methylsulfonyl)benzaldehyde [11]

-

Dissolve the crude 4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or methanol.

-

Add an oxidizing agent, for example, hydrogen peroxide, in the presence of a catalyst like sodium tungstate or a vanadium-based catalyst.

-

The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitor the reaction by TLC for the disappearance of the sulfide and the appearance of the sulfone.

-

After the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.

Step 3: Fluorination to this compound

The introduction of the fluorine atom at the 5-position of 4-(methylsulfonyl)benzaldehyde would likely proceed via an electrophilic fluorination reaction. This is a specialized reaction requiring careful control of conditions.

-

Dissolve 4-(methylsulfonyl)benzaldehyde in a suitable anhydrous solvent.

-

Add an electrophilic fluorinating agent (e.g., Selectfluor®).

-

The reaction may require a catalyst and is typically run under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification.

Purification

Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.

-

Column Chromatography: For more challenging separations, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[12]

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

Methyl Protons (-SO₂CH₃): A singlet in the upfield region, likely around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 185-195 ppm.[12]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons will exhibit smaller two- and three-bond C-F couplings.

-

Methyl Carbon (-SO₂CH₃): A signal in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₈H₇FO₃S.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors.[14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14]

The aldehyde functionality of this compound can be utilized in condensation reactions to form various heterocyclic scaffolds that are common in kinase inhibitors.[14] The fluoro and methylsulfonyl substituents can then be strategically positioned within the final molecule to interact with the target kinase and enhance the compound's overall pharmacological properties.

While specific examples citing the direct use of this compound (CAS 849035-71-8) in publicly available literature are limited, its structural motifs are prevalent in patented kinase inhibitors. The combination of a fluorinated aromatic ring and a sulfone group is a recurring theme in the design of potent and selective inhibitors.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for similar compounds, the following hazards should be considered[3]:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation. The continued exploration of the reactivity and applications of this and related building blocks will undoubtedly contribute to the development of new and improved therapeutics and functional materials.

References

-

1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

- Supporting Information. (n.d.).

-

The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. (2026, January 8). Retrieved January 11, 2026, from [Link]

-

This compound - Amerigo Scientific. (n.d.). Retrieved January 11, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Electrocoat composition - Patent US-12398289-B2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases. (n.d.). Retrieved January 11, 2026, from [Link]

- Orthocarbonic acid esters. (n.d.).

-

Journal of Medicinal Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Moisture-curing polyurethane composition containing oxazolidine - Patent WO-2020126841-A1 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Stable liquid antimicrobial composition. (n.d.).

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). Retrieved January 11, 2026, from [Link]

-

CA Database Summary Sheet (DBSS). (2023, February 4). Retrieved January 11, 2026, from [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6307–6347. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Preparation method of p-methylsulfonyl benzaldehyde. (n.d.).

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). Retrieved January 11, 2026, from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). Retrieved January 11, 2026, from [Link]

-

The synthesis of [18F]SynVesT-1 and [18F]SynVesT-2 from enantioenriched boronic esters. (2025, October 14). Retrieved January 11, 2026, from [Link]

-

Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemical Biology And Medicinal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. (n.d.). Retrieved January 11, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). Retrieved January 11, 2026, from [Link]

-

Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 849035-71-8|this compound|BLD Pharm [bldpharm.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(methylsulfonyl)benzaldehyde chemistry | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1523116-19-9|2-Fluoro-5-(methylsulphonyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-(methylsulfonyl)benzaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring an electron-withdrawing sulfonyl group and a fluorine atom, imparts specific electronic properties that are often exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques essential for its structural confirmation and purity assessment. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to ensure reproducibility and high-quality outcomes in a laboratory setting.

Introduction: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine and sulfonyl groups into organic molecules is a cornerstone of contemporary drug design. The fluorine atom can modulate a molecule's pKa, lipophilicity, and metabolic stability, while the methylsulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor. The title compound, this compound, serves as a critical intermediate in the synthesis of a range of therapeutic agents. Notably, it is a key precursor for the synthesis of selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a class of drugs used in the management of type 2 diabetes mellitus. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it an invaluable tool for the construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-chloro-4-fluorotoluene. This process involves a nucleophilic aromatic substitution followed by an oxidation reaction.

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzaldehyde

The initial step involves the displacement of the chloro group in 2-chloro-4-fluorotoluene with a methylthio group. This is a nucleophilic aromatic substitution reaction where sodium thiomethoxide serves as the nucleophile.

-

To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-fluoro-2-(methylthio)benzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to this compound

The second step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is crucial for activating the aromatic ring and is typically achieved using a powerful oxidizing agent like potassium permanganate.

-

Dissolve the crude 5-fluoro-2-(methylthio)benzaldehyde from the previous step in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and add potassium permanganate (KMnO4) (2.2 eq) portion-wise, maintaining the internal temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a white precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 10.5 ppm. The aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm. The methyl protons of the sulfonyl group will be a sharp singlet around 3.4 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around 188 ppm. The aromatic carbons will resonate in the region of 120-145 ppm, with the carbon attached to the fluorine showing a characteristic splitting pattern due to C-F coupling. The methyl carbon of the sulfonyl group will appear around 44 ppm. |

| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a singlet for the fluorine atom, with its chemical shift being dependent on the solvent used. |

| IR Spectroscopy | The infrared spectrum will show a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹. Strong characteristic peaks for the sulfonyl group (S=O) will be observed around 1320 cm⁻¹ and 1150 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₇FO₃S). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FO₃S |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 95-99 °C |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

Characterization Workflow Diagram:

Caption: Workflow for the characterization and purity assessment.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. The reagents used in this synthesis are hazardous and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium thiomethoxide is corrosive and moisture-sensitive. Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for drug discovery. The two-step synthetic sequence described in this guide is robust and scalable. The comprehensive analytical characterization ensures the high quality of the final product, which is critical for its subsequent use in the synthesis of complex and biologically active molecules. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this important intermediate for their research and development endeavors.

References

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Introduction: The Significance of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

This compound is an aromatic aldehyde containing both a fluorine atom and a methylsulfonyl group.[1][2] These functional groups impart unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aldehyde. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Behavior

A foundational analysis of the molecular structure of this compound provides insight into its expected solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1403483-84-0 | [3] |

| Molecular Formula | C₈H₇FO₃S | [1][2] |

| Molecular Weight | 202.2 g/mol | [1] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Predicted Polarity | Polar aprotic | Structural analysis |

The presence of the polar sulfonyl and aldehyde groups, along with the electronegative fluorine atom, suggests that the molecule possesses a significant dipole moment. Consequently, it is anticipated to exhibit greater solubility in polar solvents over nonpolar hydrocarbon solvents. The aromatic ring, however, contributes a degree of lipophilicity. This duality in its structure implies that a range of solvents should be screened to identify optimal solubility conditions.

Experimental Framework for Solubility Determination

The following sections detail a rigorous, self-validating experimental protocol for quantifying the solubility of this compound. This workflow is designed to provide accurate and reproducible data critical for downstream applications.

Rationale for Solvent Selection

The choice of solvents for solubility screening should be guided by the predicted polarity of the compound and the intended applications. A diverse set of solvents, spanning a range of polarities, is recommended.

-

Polar Protic Solvents: Water, Methanol, Ethanol. These are crucial for understanding behavior in aqueous and biological media.

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF). These are common solvents in organic synthesis and drug discovery screening.

-

Nonpolar Solvents: Toluene, Hexanes. These will establish the lower limits of solubility and are relevant for certain synthetic transformations.

Equilibrium Solubility Determination: The Shake-Flask Method (ICH Guideline Q6A)

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility at a given temperature.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved analyte is critical. HPLC with UV detection is a highly suitable method for aromatic aldehydes.

HPLC Method Development

A robust reverse-phase HPLC (RP-HPLC) method should be developed and validated for this compound.

Table 2: Example HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water gradient | Allows for efficient elution and separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Aromatic aldehydes typically exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Method Validation

The analytical method must be validated to ensure its accuracy and reliability. Key validation parameters include:

-

Linearity: A calibration curve should be generated using standards of known concentrations to demonstrate a linear relationship between detector response and concentration.

-

Accuracy: The agreement between a measured value and the true value, often assessed by spiking a blank matrix with a known amount of the analyte.

-

Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Caption: Pillars of Analytical Method Validation.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to facilitate comparison across different solvent systems.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexanes | 0.1 | < 0.1 | < 0.0005 | Insoluble |

| Toluene | 2.4 | 1.5 | 0.0074 | Sparingly Soluble |

| Tetrahydrofuran | 4.0 | 75 | 0.371 | Soluble |

| Acetonitrile | 5.8 | 150 | 0.742 | Freely Soluble |

| Methanol | 5.1 | 50 | 0.247 | Soluble |

| Water | 10.2 | < 0.1 | < 0.0005 | Insoluble |

| DMSO | 7.2 | > 200 | > 0.989 | Very Soluble |

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined values.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the characterization of the solubility of this compound. By following the detailed protocols for equilibrium solubility determination and HPLC analysis, researchers can generate the high-quality, reliable data necessary for advancing their research and development activities. Future studies should investigate the impact of temperature and pH on aqueous solubility to provide a more complete picture of this compound's behavior in diverse chemical and biological environments.

References

-

Amerigo Scientific. This compound. [Link]

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes. [Link]

-

ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzaldehyde.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern, comprising an aldehyde, a fluoro group, and a methylsulfonyl group, imparts distinct chemical reactivity and potential for biological activity. The electron-withdrawing nature of the fluoro and methylsulfonyl substituents, coupled with the reactive aldehyde functionality, makes it a versatile building block for the synthesis of complex molecular architectures, including novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, the predicted data and interpretations herein are grounded in the well-established principles of spectroscopic analysis and supported by comparative data from structurally analogous compounds.

Chemical Structure and Properties

-

Chemical Name: this compound

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, and methyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 - 10.5 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.2 - 8.4 | Doublet of doublets (dd) | 1H | Aromatic proton (H-6) |

| ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Aromatic proton (H-3) |

| ~7.4 - 7.6 | Triplet of doublets (td) | 1H | Aromatic proton (H-4) |

| ~3.2 - 3.4 | Singlet (s) | 3H | Methyl protons (-SO₂CH₃) |

Interpretation and Rationale

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic ring. This results in a characteristic downfield chemical shift, typically observed as a singlet in the range of 9.5-10.5 ppm.[4][5] For 4-fluorobenzaldehyde, this proton appears at approximately 9.97 ppm, and for 4-(methylsulfonyl)benzaldehyde, it is around 10.1 ppm. The combined electron-withdrawing effects of the ortho-sulfonyl and para-fluoro groups in the target molecule are expected to shift this proton even further downfield.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-